molecular formula C10H12N4O4S B2692229 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea CAS No. 2034535-74-3

1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea

Cat. No. B2692229
CAS RN: 2034535-74-3
M. Wt: 284.29
InChI Key: QUGQSFJJKKVSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DMU-212 and is known to have various biochemical and physiological effects.

Scientific Research Applications

Novel Phosphoranes and Urea Derivatives

Research by Afshar and Islami (2009) describes the synthesis of novel phosphoranes containing urea derivatives, highlighting the chemoselective reactions involved in their production. These derivatives have applications in the synthesis of compounds with potential biological activities (Afshar & Islami, 2009).

Regioselective Synthesis

Klika et al. (2002) explored the regioselective synthesis of 2‐Imino‐1,3‐thiazolidin‐4‐ones, providing insights into the structural elucidation and potential regioselectivity depending on the electrophiles selected. This research contributes to understanding the synthesis pathways of related urea compounds (Klika et al., 2002).

Antidiabetic and Antimicrobial Agents

A study by Faidallah, Khan, and Asiri (2011) investigated the synthesis and biological evaluation of new 3-trifluoromethylpyrazolesulfonyl-urea and thiourea derivatives as antidiabetic and antimicrobial agents, revealing their potential as therapeutic compounds (Faidallah et al., 2011).

Glycolurils and Analogues

Kravchenko, Baranov, and Gazieva (2018) reviewed the development of new methods for the synthesis of glycolurils and their analogues, highlighting their widespread applications in pharmacology, explosives, and supramolecular chemistry (Kravchenko et al., 2018).

Synthesis of Spirohydantoin Derivatives

Yamagishi et al. (1991) detailed the synthesis of spiro[imidazolidine-4, 4'(1'H)-quinazoline]-2, 2', 5(3'H)-triones via 5-Hydroxyhydantoin derivatives, contributing to the field of heterocyclic chemistry and the development of novel compounds with potential pharmacological properties (Yamagishi et al., 1991).

properties

IUPAC Name

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4-methyl-1,3-thiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c1-6-5-19-9(12-6)13-8(16)11-2-3-14-7(15)4-18-10(14)17/h5H,2-4H2,1H3,(H2,11,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGQSFJJKKVSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-methylthiazol-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.